molecular formula HKO4S B8743720 Potassium;hydroxy sulfite

Potassium;hydroxy sulfite

Cat. No. B8743720
M. Wt: 136.17 g/mol
InChI Key: GZHFEBOLZPYNER-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium;hydroxy sulfite is a useful research compound. Its molecular formula is HKO4S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium;hydroxy sulfite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium;hydroxy sulfite including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Potassium;hydroxy sulfite

Molecular Formula

HKO4S

Molecular Weight

136.17 g/mol

IUPAC Name

potassium;hydroxy sulfite

InChI

InChI=1S/K.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3)/q+1;/p-1

InChI Key

GZHFEBOLZPYNER-UHFFFAOYSA-M

Canonical SMILES

OOS(=O)[O-].[K+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The (−) enantiomer of 2-(2-ethylsulfanyl-1-hydroxy-1-methyl-ethyl)-6-trifluoromethyl-1H-indole-5-carbonitrile, the compound prepared as in Example 86 above (1 equivalent) was dissolved in ethyl acetate (5 mL/mmol). A separate aqueous solution of OXONE® (3 equivalents) and Bu4NHSO4 (0.3 mol %) (10 mL water/g of OXONE®) was prepared and the pH of this solution adjusted to about 7 by the addition of saturated sodium bicarbonate solution. After the pH adjustment, this aqueous solution was added to the ethyl acetate solution and the resulting biphasic mixture vigourously stirred. After 8 hours, an additional 3 equivalents of the pH-adjusted OXONE® solution was added and the mixture stirred overnight. Ethyl acetate (10 mummol of sulfide) was added and the aqueous phase was removed. The organic phase was washed with brine, dried over anhydrous Na2SO4, concentrated to yield a yellow solid. This crude material (yellow solid) was purified using column chromatography (silica gel, ethyl acetate as eluent) to yield the title compound as a pale yellow solid.
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Synthesis routes and methods II

Procedure details

The (−) enantiomer of 2-(2-ethylsulfanyl-1-hydroxy-1-methyl-ethyl)-3-methyl-6-trifluoromethyl-1H-indole-5-carbonitrile, the compound prepared as in Example 88 above (1 equivalent) was dissolved in ethyl acetate (5 mL/mmol). A separate aqueous solution of OXONE® (3 equivalents) and Bu4NHSO4 (0.3 mol %) (10 mL water/g of OXONE®) was prepared and the pH of this solution adjusted to about 7 by the addition of saturated sodium bicarbonate solution. After the pH adjustment, this aqueous solution was added to the ethyl acetate solution and the resulting biphasic mixture vigorously stirred. After 8 hours, an additional 3 equivalents of the pH-adjusted OXONE® solution was added and the mixture stirred overnight. Ethyl acetate (10 mL/mmol of sulfide) was added and the aqueous phase was removed. The organic phase was washed with brine, dried over anhydrous Na2SO4, concentrated to yield a yellow solid. This crude material (yellow solid) was purified using column chromatography (silica gel, ethyl acetate as eluent) to yield the title compound as a white solid.
Quantity
10 mL
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2-(2-ethylsulfanyl-1-hydroxy-1-methyl-ethyl)-3-methyl-6-trifluoromethyl-1H-indole-5-carbonitrile
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